N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

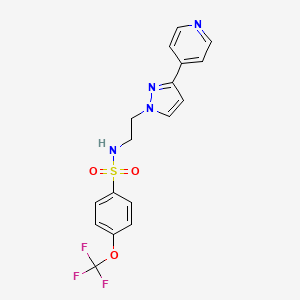

"N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide" is a sulfonamide derivative featuring a pyrazole core substituted with a pyridin-4-yl group and a benzenesulfonamide moiety modified with a trifluoromethoxy (-OCF₃) substituent. The compound is structurally characterized by:

- Pyrazole ring: A five-membered heterocyclic ring with two adjacent nitrogen atoms, functionalized at the 3-position with a pyridin-4-yl group.

- Ethyl linker: A two-carbon chain connecting the pyrazole nitrogen to the sulfonamide group.

- Trifluoromethoxy benzenesulfonamide: The sulfonamide is attached to a benzene ring with a strong electron-withdrawing trifluoromethoxy group at the para position.

The trifluoromethoxy group enhances metabolic stability and lipophilicity, which may improve pharmacokinetic properties compared to non-fluorinated analogs .

Properties

IUPAC Name |

N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N4O3S/c18-17(19,20)27-14-1-3-15(4-2-14)28(25,26)22-10-12-24-11-7-16(23-24)13-5-8-21-9-6-13/h1-9,11,22H,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUXUZDLSMQMAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various receptors and enzymes, influencing their function.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces.

Biochemical Pathways

Compounds with similar structures have been known to influence various biochemical pathways, leading to a range of downstream effects.

Pharmacokinetics

Similar compounds have been shown to have good oral bioavailability and systemic exposure. The compound’s bioavailability can be influenced by factors such as its solubility, stability, and the presence of transport proteins.

Biological Activity

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridine ring, a pyrazole moiety, and a trifluoromethoxy group. Its molecular formula is , indicating the presence of multiple functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Kinases : The compound shows inhibitory effects on specific kinases, which are crucial in cancer cell proliferation.

- Receptors : It may act as a modulator for certain receptors involved in inflammatory responses.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Some key findings include:

- Cell Line Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer). For example, it exhibited an IC50 value of 3.79 µM against MCF7 cells, indicating potent anticancer activity .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It has shown promising results in inhibiting pro-inflammatory cytokines and pathways associated with inflammation.

- Inhibition Studies : Compounds with similar structures have been reported to inhibit COX-2 enzymes effectively, suggesting potential use in treating inflammatory diseases .

Case Studies and Research Findings

- In Vivo Studies : In animal models, compounds structurally related to this compound have demonstrated significant reductions in tumor size and improved survival rates when administered at specific dosages .

- Combination Therapies : Research indicates that this compound may enhance the efficacy of existing chemotherapy agents when used in combination therapies, potentially leading to lower required doses and reduced side effects .

- Mechanistic Insights : Detailed mechanistic studies have shown that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of triarylpyrazole sulfonamides. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Physicochemical Comparisons

Key Findings

Pyridine Position Effects: The pyridin-4-yl group in the target compound vs. pyridin-2-yl in ’s analog () may influence binding interactions. In contrast, the 2-position may introduce steric hindrance or alternative hydrogen-bonding patterns.

Sulfonamide Substituent Impact: The trifluoromethoxy (-OCF₃) group in the target compound provides greater electronegativity and lipophilicity compared to -CF₃ (Compound 1g, ) or -F (Compound 1h, ). This enhances membrane permeability and resistance to oxidative metabolism.

Synthetic Accessibility :

- The target compound likely follows a synthesis route similar to ’s derivatives, involving Suzuki-Miyaura coupling for pyrazole-pyridine assembly and sulfonamide formation via nucleophilic substitution . In contrast, chromen-2-yl derivatives () require additional steps for oxochromene ring formation .

Biological Relevance: Sulfonamides with -OCF₃ groups are less metabolically labile than methoxy (-OCH₃) or hydroxyl (-OH) analogs, as seen in ’s hydroxylated derivatives (3a–h, 4a–h), which may undergo rapid glucuronidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.